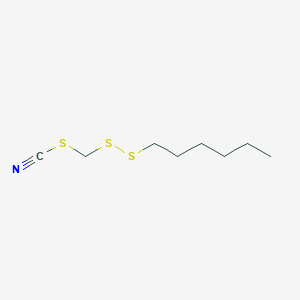
(Hexyldisulfanyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexyldisulfanyl)methyl thiocyanate is an organic compound with the molecular formula C_8H_15NS_3 It is characterized by the presence of a thiocyanate group (-SCN) attached to a (hexyldisulfanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (hexyldisulfanyl)methyl thiocyanate typically involves the reaction of hexyl mercaptan with carbon disulfide and methyl iodide, followed by the addition of thiocyanate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the thiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Hexyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(Hexyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (hexyldisulfanyl)methyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the (hexyldisulfanyl)methyl group can undergo oxidation or reduction. These interactions can affect biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- (Ethyldisulfanyl)methyl thiocyanate
- (Butyldisulfanyl)methyl thiocyanate
Comparison
(Hexyldisulfanyl)methyl thiocyanate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs like (methyldisulfanyl)methyl thiocyanate and (ethyldisulfanyl)methyl thiocyanate.
Properties
CAS No. |
61079-33-2 |
|---|---|
Molecular Formula |
C8H15NS3 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
(hexyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C8H15NS3/c1-2-3-4-5-6-11-12-8-10-7-9/h2-6,8H2,1H3 |
InChI Key |
KZHZAWHBFLIMII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



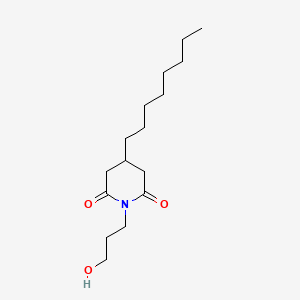
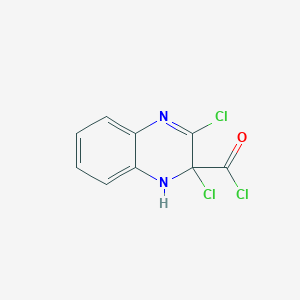
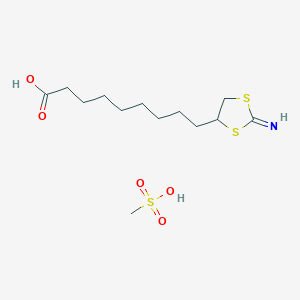
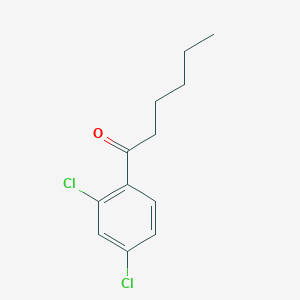

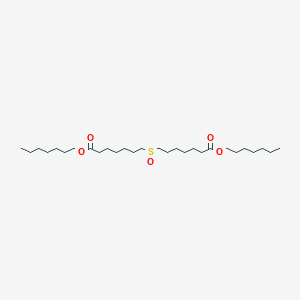
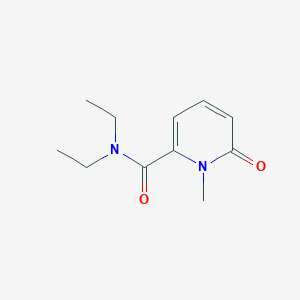
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
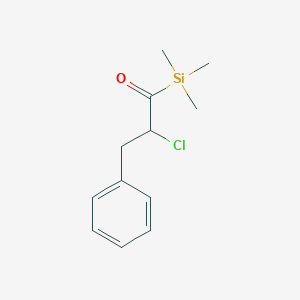

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
